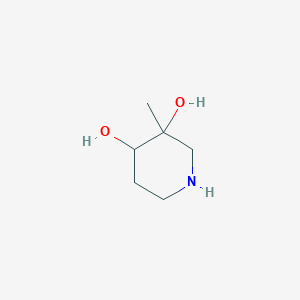
N,N-dimethyl-1-(3-(trifluoromethyl)-5-vinylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1-(3-(trifluoromethyl)-5-vinylphenyl)methanamine is an organic compound characterized by the presence of a trifluoromethyl group and a vinyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(3-(trifluoromethyl)-5-vinylphenyl)methanamine typically involves the reaction of N,N-dimethylmethanamine with a suitable trifluoromethyl-substituted benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of fixed-bed reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, can lead to high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(3-(trifluoromethyl)-5-vinylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The trifluoromethyl and vinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N,N-dimethyl-1-(3-(trifluoromethyl)-5-vinylphenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N-dimethyl-1-(3-(trifluoromethyl)-5-vinylphenyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the vinyl group may participate in covalent bonding with target molecules. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1-(3-(trifluoromethyl)phenyl)methanamine
- N,N-dimethyl-1-(3-(trifluoromethyl)-4-vinylphenyl)methanamine
Uniqueness
N,N-dimethyl-1-(3-(trifluoromethyl)-5-vinylphenyl)methanamine is unique due to the specific positioning of the trifluoromethyl and vinyl groups on the phenyl ring. This unique structure can lead to distinct chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C12H14F3N |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
1-[3-ethenyl-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C12H14F3N/c1-4-9-5-10(8-16(2)3)7-11(6-9)12(13,14)15/h4-7H,1,8H2,2-3H3 |
InChI Key |
LFBWZGUSIFMIIY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC(=C1)C(F)(F)F)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


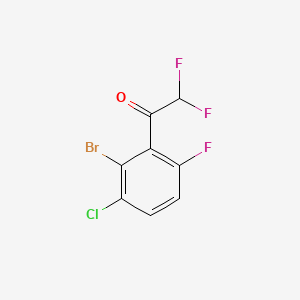
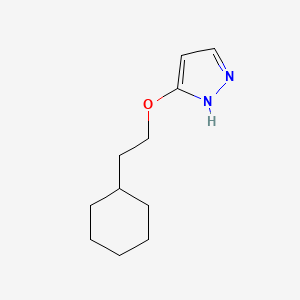
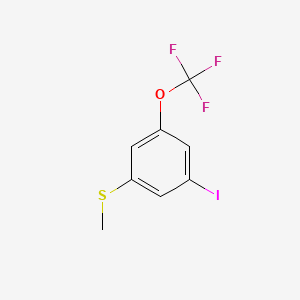
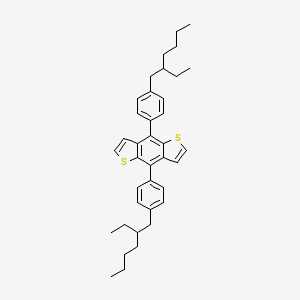
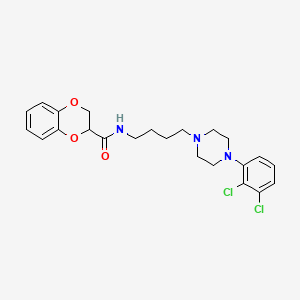
![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl]butanoic acid ethyl ester](/img/structure/B14767420.png)
![3-Hydroxy-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14767427.png)
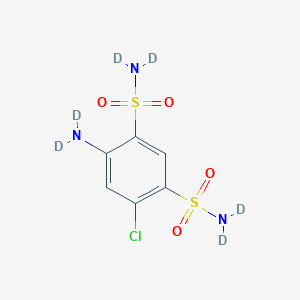
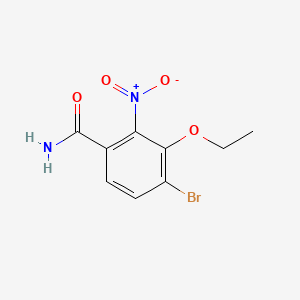
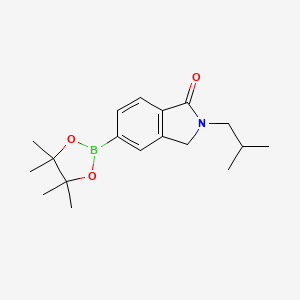
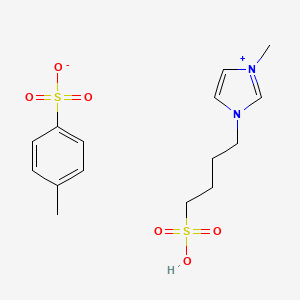
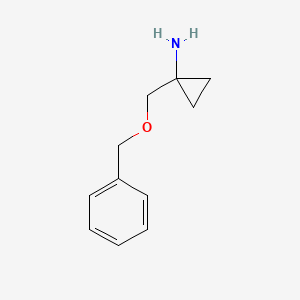
![ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate](/img/structure/B14767456.png)
